molecular formula C13H9BrN2 B1625420 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 441012-22-2

1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1625420
CAS No.: 441012-22-2
M. Wt: 273.13 g/mol
InChI Key: XNSOMQRWWIHHGW-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . Pyridine derivatives are known for their various biological activities and are an essential core in the chemical structure of a variety of approved drugs .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . This affords the corresponding chalcone which is used as a suitable precursor to prepare a new series of pyridine derivatives .


Molecular Structure Analysis

The structure of the synthesized compounds was confirmed chemically by their preparations with other pathways and their spectral data . The IR spectrum of a similar compound, 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide, shows peaks at 3531–3484 cm−1 (NH2), 3324 cm−1 (NH), 3077, 2965, 2836, 1635 cm−1 (C = O), 1596 cm−1 (C = N), 1509, 1400, 1315, 1240, 1012, 829, 809, 636, 514, 493 .


Chemical Reactions Analysis

Pyridine derivatives are known to exhibit good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans . The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the SAR study .


Physical And Chemical Properties Analysis

The physical properties of similar compounds, including solubility and viscosity, have been studied . The optical band gap energy of similar polymers was determined by absorption onset and found to be 2.38 eV .

Scientific Research Applications

Molecular Structures and Hydrogen Bonding

  • Hydrogen Bonding in Related Compounds : A study by Quiroga et al. (2010) examined similar compounds, focusing on hydrogen-bonded dimers and molecular aggregation through hydrogen bonds, providing insights into the structural behavior of such compounds, which could be relevant to understanding the properties of 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine (Quiroga, Trilleras, Hursthouse, Cobo, & Glidewell, 2010).

Synthesis Methods

  • Synthesis Techniques : Alekseyev, Amirova, and Terenin (2015) developed a method for synthesizing heterocycles containing the 1H-pyrrolo[2,3-b]pyridine framework, demonstrating efficient approaches that could potentially apply to the synthesis of this compound (Alekseyev, Amirova, & Terenin, 2015).

Chemical Reactions and Properties

  • Visible Light Mediated Annulation : A study by Das, Ghosh, and Koenig (2016) describes a process where similar compounds react under blue light irradiation, suggesting potential photochemical applications for this compound (Das, Ghosh, & Koenig, 2016).
  • Crystal Structure Analysis : Xiang (2009) conducted a study on the crystal structure of a related compound, revealing insights into molecular conformations and hydrogen bonding, which are crucial for understanding the structural and chemical properties of this compound (Xiang, 2009).

Material Science Applications

  • Polymer Synthesis : Zhang and Tieke (2008) explored the synthesis of luminescent polymers using a similar pyrrolo[3,4-c]pyridine unit. This indicates potential material science applications for this compound, especially in the field of luminescent materials (Zhang & Tieke, 2008).

Future Directions

The future directions for research on pyridine derivatives could involve further exploration of their biological activities, such as their antimicrobial properties . Additionally, the development of new synthetic methods and the study of their mechanism of action could be areas of future research .

Properties

IUPAC Name

1-(4-bromophenyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-3-5-12(6-4-11)16-9-7-10-2-1-8-15-13(10)16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSOMQRWWIHHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477371
Record name 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441012-22-2
Record name 1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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